Deacetyl Vinorelbine-d3 Sulfate Salt is a derivative of the chemotherapeutic agent Vinorelbine, which is primarily used in the treatment of various cancers, including non-small cell lung cancer and breast cancer. This compound is specifically labeled with deuterium, indicated by the "d3" in its name, signifying that it contains three deuterium atoms instead of hydrogen. The molecular formula for Deacetyl Vinorelbine-d3 Sulfate Salt is , with a molecular weight of 739.91 g/mol .
Source: Deacetyl Vinorelbine-d3 Sulfate Salt is synthesized from Vinorelbine, which itself is derived from the periwinkle plant (Catharanthus roseus). The compound is typically available in powdered form and is soluble in methanol, making it suitable for various laboratory applications .
Classification: This compound falls under the category of alkaloids, specifically vinca alkaloids, which are known for their antitumor properties. It is classified as a deuterated compound due to the presence of deuterium isotopes .
The synthesis of Deacetyl Vinorelbine-d3 Sulfate Salt involves several key steps:
The synthesis typically employs solvents such as dimethylformamide or acetonitrile under controlled temperature conditions to achieve high purity and yield. The use of specific reagents, such as ammonium chloromethylene dimethyl chloride, has been noted to improve the efficiency of the dehydration reaction during synthesis .
The molecular structure of Deacetyl Vinorelbine-d3 Sulfate Salt can be described using its chemical formula .
This representation highlights the complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms within the molecule .
Deacetyl Vinorelbine-d3 Sulfate Salt can undergo various chemical reactions typical of alkaloids:
These reactions are essential for understanding how Deacetyl Vinorelbine-d3 can be modified for research and therapeutic purposes.
Deacetyl Vinorelbine-d3 Sulfate Salt retains the biological activities associated with its parent compound, Vinorelbine. Its mechanism of action primarily involves:
The deuterium labeling may enhance its metabolic stability and pharmacokinetic properties, potentially improving its efficacy while reducing toxicity compared to non-deuterated forms .
These properties are crucial for its application in laboratory settings and therapeutic formulations.
Deacetyl Vinorelbine-d3 Sulfate Salt has several applications in both research and clinical settings:
This compound represents a significant advancement in the field of oncology, particularly in enhancing drug delivery systems and therapeutic efficacy against resistant cancer types.
Deuterium labeling of vinca alkaloids employs site-specific hydrogen/deuterium exchange to create metabolically stable analogs while preserving pharmacological activity. Deacetyl Vinorelbine-d3 incorporates three deuterium atoms at methyl groups critical for metabolic stability, typically achieved through late-stage reductive deuteration of precursor ketones or aldehydes using deuterated reducing agents (e.g., NaBD₄ or LiAlD₄) [8]. The deuterium positions are strategically selected at metabolic soft spots identified in Vinorelbine's structure—particularly sites susceptible to cytochrome P450 oxidation. This reduces first-pass metabolism and prolongs half-life without altering tubulin-binding affinity, as deuterium’s negligible mass difference minimally impacts molecular conformation [1] [9].
Table 1: Key Deuterium Incorporation Methods for Vinca Alkaloids
Technique | Reagents | Isotopic Purity | Application to Deacetyl Vinorelbine-d3 |
---|---|---|---|
Reductive Deuteration | NaBD₄, LiAlD₄ | >98% | Reduction of 3'-oxo intermediate to C-3' CD₃ group |
Acid-Catalyzed Exchange | D₂O/D₃O⁺ | 85–90% | Limited due to structural instability in acidic conditions |
Metal-Catalyzed H/D Swap | Pd/C, D₂ gas | 92–95% | Side-chain deuteration; lower selectivity |
Structure-activity relationship (SAR) studies guide deuterium placement: modifications at C-3' and C-4' positions of the catharanthine moiety minimally disrupt interactions with tubulin’s vinca domain, as confirmed by microtubule disassembly assays [1] [9]. Challenges include epimerization risks during reduction, which are mitigated by temperature-controlled reactions (<0°C) and aprotic solvents.
Sulfate salt formation converts Deacetyl Vinorelbine-d3 into a stable, crystalline solid suitable for pharmaceutical use. The process involves stoichiometric acid-base reactions in polar solvents (e.g., acetone/water mixtures), yielding high-purity sulfate salts after recrystallization [3]. Critical parameters include:
Table 2: Stability Comparison of Salt Forms Under Accelerated Conditions
Salt Form | Degradant at 40°C/75% RH (14 days) | Related Substances (%) | Water Content (%) |
---|---|---|---|
Sulfate | ≤0.5% | 0.8% | 1.2 |
Ditartrate | 1.8% | 2.5% | 3.6 |
Free base | 5.3% | 7.1% | N/A |
The sulfate salt’s stability arises from strong ionic bonding and low solubility, which reduce oxidation at the indole nitrogen and C-20' positions. Lyophilization further minimizes hydrolytic degradation [3] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4